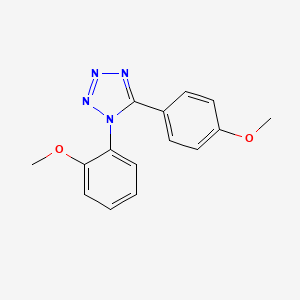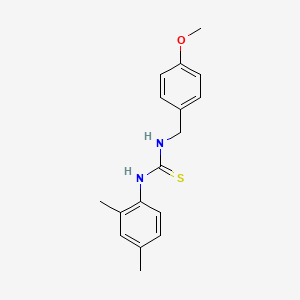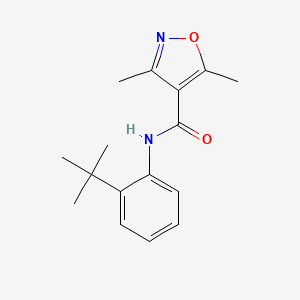![molecular formula C16H14N2O3S B5728694 N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPA is a member of the acrylamide family and is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. MNPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the formation of covalent adducts with thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been shown to react specifically with cysteine residues in proteins, resulting in the formation of a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, including its ability to act as a fluorescent probe for the detection of thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has also been shown to exhibit phototoxic effects, which could have potential applications in photodynamic therapy for the treatment of cancer. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase, which could have potential applications in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide in lab experiments include its high sensitivity and specificity for the detection of thiols in biological samples, as well as its potential applications in photodynamic therapy and drug development. However, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its use.
Direcciones Futuras
There are several future directions for the use of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide in scientific research. One potential direction is the development of new fluorescent probes based on N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide for the detection of other biomolecules in biological samples. Another potential direction is the optimization of the synthesis method for N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide to improve its yield and purity. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide could be used as a building block for the synthesis of new bioactive compounds with potential applications in drug development.
Métodos De Síntesis
The synthesis of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide involves the reaction of 4-nitrophenylacrylic acid with 3-(methylthio)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran and can be optimized by varying the reaction conditions such as temperature, reaction time, and stoichiometry.
Aplicaciones Científicas De Investigación
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has also been used as a photosensitizer for the generation of singlet oxygen, which has potential applications in photodynamic therapy for the treatment of cancer. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of various bioactive compounds, including inhibitors of enzymes such as acetylcholinesterase and tyrosinase.
Propiedades
IUPAC Name |
(E)-N-(3-methylsulfanylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-22-15-4-2-3-13(11-15)17-16(19)10-7-12-5-8-14(9-6-12)18(20)21/h2-11H,1H3,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPMALUJCXTRTJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[3-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5728657.png)
![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)


![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)